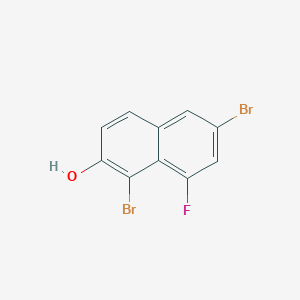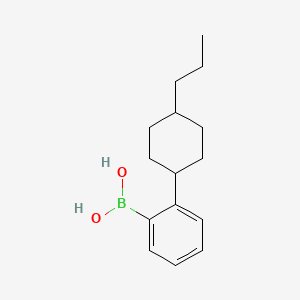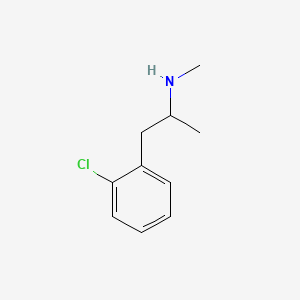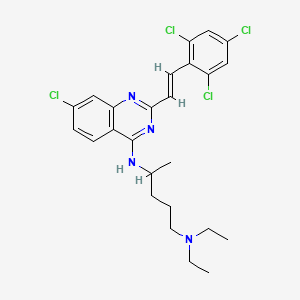
4,4'-Sulfanediylbis(2-tert-butyl-3-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-Sulfanediylbis(2-tert-butyl-3-methylphenol) is a useful research compound. Its molecular formula is C22H30O2S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-Sulfanediylbis(2-tert-butyl-3-methylphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Sulfanediylbis(2-tert-butyl-3-methylphenol) including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Sulfanediylbis(2-tert-butyl-3-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used[][1].
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Alkylated or acylated phenols[][1]
Aplicaciones Científicas De Investigación
4,4’-Sulfanediylbis(2-tert-butyl-3-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Widely used in the rubber and plastic industries to enhance the durability of products[][1].
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
- 2,4,6-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
- 4,4’-Thiobis(6-tert-butyl-m-cresol) [1][1]
Propiedades
Número CAS |
4120-97-2 |
|---|---|
Fórmula molecular |
C22H30O2S |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
2-tert-butyl-4-(3-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-3-methylphenol |
InChI |
InChI=1S/C22H30O2S/c1-13-17(11-9-15(23)19(13)21(3,4)5)25-18-12-10-16(24)20(14(18)2)22(6,7)8/h9-12,23-24H,1-8H3 |
Clave InChI |
MXJPSLJAISQUIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C(C)(C)C)O)SC2=C(C(=C(C=C2)O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


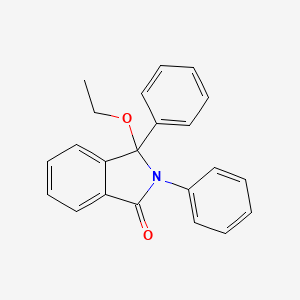
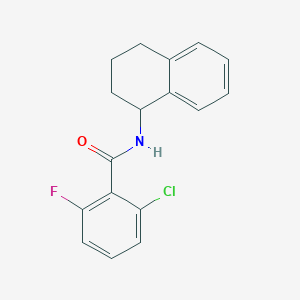
![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one](/img/structure/B14143523.png)
![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143526.png)
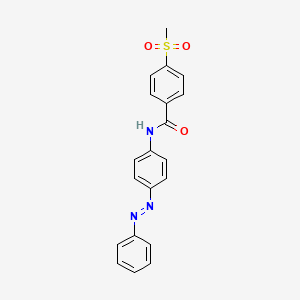
![6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14143553.png)
![Ethyl methyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14143557.png)
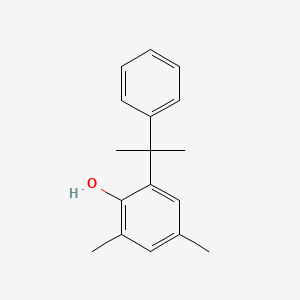
![2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide](/img/structure/B14143568.png)

